molecular formula C19H25ClN4O4 B14413342 L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- CAS No. 81500-68-7

L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl-

Cat. No.: B14413342
CAS No.: 81500-68-7
M. Wt: 408.9 g/mol
InChI Key: MXTZEJWACBIJRW-QEJZJMRPSA-N
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Description

L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- is a complex organic compound that plays a significant role in various scientific and industrial applications. This compound is a derivative of L-proline, an amino acid, and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- typically involves multiple steps. One common method starts with L-proline, which reacts with chloroacetyl chloride to form an intermediate amide. This intermediate is then further reacted with L-alanine and L-phenylalanine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, and dichloromethane. The reaction conditions are carefully controlled to minimize impurities and optimize the yield .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler amides .

Scientific Research Applications

L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of key enzymes in metabolic processes, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- stands out due to its specific combination of functional groups, which confer unique reactivity and applications. Its role in the synthesis of complex pharmaceuticals and its catalytic properties in organic reactions highlight its importance in both research and industry .

Properties

CAS No.

81500-68-7

Molecular Formula

C19H25ClN4O4

Molecular Weight

408.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H25ClN4O4/c1-12(22-16(25)11-20)18(27)23-14(10-13-6-3-2-4-7-13)19(28)24-9-5-8-15(24)17(21)26/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H2,21,26)(H,22,25)(H,23,27)/t12-,14-,15-/m0/s1

InChI Key

MXTZEJWACBIJRW-QEJZJMRPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)CCl

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)CCl

Origin of Product

United States

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